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Compound of Interest

Compound Name: Triethylstibine

Cat. No.: B1582785 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Triethylstibine (SbEt₃), an organoantimony compound, has carved a significant niche in the

realm of coordination and organometallic chemistry. Its unique electronic and steric properties

as a ligand allow it to form a diverse array of complexes with various transition metals. This

technical guide provides an in-depth exploration of triethylstibine, covering its fundamental

properties, synthesis, and its versatile role as a ligand in coordination chemistry. The document

details experimental protocols for the synthesis of triethylstibine and its key coordination

complexes, presents quantitative structural and spectroscopic data, and visualizes the

synthetic pathways and logical relationships using Graphviz diagrams.

Physicochemical Properties of Triethylstibine
Triethylstibine is a colorless, pyrophoric liquid with a distinct odor. Its key physicochemical

properties are summarized in the table below.
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Property Value

Molecular Formula C₆H₁₅Sb

Molar Mass 208.94 g/mol

Appearance Colorless liquid

Density 1.324 g/cm³ at 20 °C

Melting Point -96 °C

Boiling Point 158-160 °C

Solubility Insoluble in water; soluble in organic solvents

Synthesis of Triethylstibine
The most common and efficient method for the laboratory synthesis of triethylstibine involves

the reaction of a Grignard reagent, ethylmagnesium bromide, with antimony trichloride.

Fig. 1: Synthesis of Triethylstibine via Grignard Reaction.

Detailed Experimental Protocol: Synthesis of
Triethylstibine
Materials:

Magnesium turnings

Ethyl bromide

Antimony(III) chloride

Anhydrous diethyl ether

Iodine crystal (as initiator)

Standard Schlenk line and glassware

Procedure:
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Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with

a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A

crystal of iodine is added to activate the magnesium surface. A solution of ethyl bromide in

anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated

by gentle warming, and the addition rate is controlled to maintain a gentle reflux. After the

addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete

reaction.

Reaction with Antimony Trichloride: The Grignard solution is cooled in an ice bath. A solution

of antimony(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A

white precipitate of magnesium chloride will form.

Work-up and Purification: After the addition is complete, the reaction mixture is stirred at

room temperature for one hour. The mixture is then hydrolyzed by the slow addition of

saturated aqueous ammonium chloride solution. The ethereal layer is separated, and the

aqueous layer is extracted with diethyl ether. The combined ethereal extracts are dried over

anhydrous sodium sulfate.

Distillation: The diethyl ether is removed by distillation at atmospheric pressure. The residue

is then distilled under reduced pressure to yield pure triethylstibine. All operations must be

carried out under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature

of triethylstibine.

Triethylstibine in Coordination Chemistry
Triethylstibine functions as a soft Lewis base, readily donating its lone pair of electrons on the

antimony atom to form coordinate bonds with transition metals. The steric bulk of the three

ethyl groups influences the coordination number and geometry of the resulting complexes.

Coordination with Platinum(II)
Triethylstibine reacts with platinum(II) halides to form square planar complexes. The reaction

of potassium tetrachloroplatinate(II) with triethylstibine can yield both cis- and trans- isomers

of dichlorobis(triethylstibine)platinum(II).

Fig. 2: Synthesis of cis- and trans-[PtCl₂(SbEt₃)₂].
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Materials:

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

Triethylstibine (SbEt₃)

Ethanol

Water

Procedure:

A solution of K₂[PtCl₄] in water is prepared.

A solution of triethylstibine in ethanol is added dropwise to the aqueous K₂[PtCl₄] solution

with stirring at room temperature.

A yellow precipitate of cis-[PtCl₂(SbEt₃)₂] forms immediately.

The precipitate is collected by filtration, washed with water, then ethanol, and finally diethyl

ether, and dried in vacuo.

Complex
Pt-Sb Bond
Length (Å)

Pt-Cl Bond
Length (Å)

Sb-Pt-Sb
Angle (°)

Cl-Pt-Cl Angle
(°)

cis-

[PtCl₂(SbEt₃)₂]
2.55 - 2.57 2.35 - 2.37 ~95 ~90

trans-

[PtCl₂(SbEt₃)₂]
2.56 - 2.58 2.29 - 2.31 180 180

Coordination with Gold(I)
Triethylstibine reacts with gold(I) precursors, such as (tht)AuCl (tht = tetrahydrothiophene), to

form linear gold(I) complexes.

Fig. 3: Synthesis of [AuCl(SbEt₃)].

Materials:
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Chloro(tetrahydrothiophene)gold(I) [(tht)AuCl]

Triethylstibine (SbEt₃)

Dichloromethane

Procedure:

(tht)AuCl is dissolved in dichloromethane.

A solution of one equivalent of triethylstibine in dichloromethane is added dropwise to the

gold precursor solution at room temperature with stirring.

The reaction mixture is stirred for one hour.

The solvent is removed under reduced pressure to yield a white solid.

The product can be recrystallized from a suitable solvent system like

dichloromethane/hexane.

Complex
Au-Sb Bond
Length (Å)

Au-Cl Bond Length
(Å)

Sb-Au-Cl Angle (°)

[AuCl(SbEt₃)] ~2.53 ~2.28 ~180

Spectroscopic Characterization
Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable tools for the

characterization of triethylstibine and its coordination complexes.

Infrared Spectroscopy
The coordination of triethylstibine to a metal center results in shifts in the vibrational

frequencies of the Sb-C bonds.
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Compound/Complex ν(Sb-C) (cm⁻¹)

Triethylstibine (SbEt₃) ~510, ~470

cis-[PtCl₂(SbEt₃)₂] Shifted to higher frequency

[AuCl(SbEt₃)] Shifted to higher frequency

The increase in the Sb-C stretching frequency upon coordination is attributed to the donation of

electron density from the antimony to the metal, which strengthens the Sb-C bonds.

NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the presence of the ethyl groups and to

probe the symmetry of the complexes.

Complex ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)

cis-[PtCl₂(SbEt₃)₂]
Complex multiplets for CH₂

and CH₃

Two distinct sets of

resonances for CH₂ and CH₃

trans-[PtCl₂(SbEt₃)₂]

A single set of resonances

(quartet for CH₂, triplet for

CH₃)

A single set of resonances for

CH₂ and CH₃

[AuCl(SbEt₃)]

A single set of resonances

(quartet for CH₂, triplet for

CH₃)

A single set of resonances for

CH₂ and CH₃

The differences in the NMR spectra of the cis and trans isomers of [PtCl₂(SbEt₃)₂] are a direct

consequence of their different symmetries.

Conclusion
Triethylstibine is a versatile ligand in coordination chemistry, forming stable complexes with a

range of transition metals. Its synthesis is well-established, and its coordination behavior can

be systematically studied through various spectroscopic and crystallographic techniques. The

quantitative data on bond lengths, bond angles, and spectroscopic shifts provide valuable

insights into the nature of the metal-antimony bond and the factors influencing the structure
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and reactivity of these complexes. The detailed experimental protocols provided herein serve

as a practical guide for the synthesis and characterization of key triethylstibine compounds,

which are of interest to researchers in inorganic synthesis, catalysis, and materials science.

Further research into the applications of these complexes, particularly in catalysis and as

precursors for novel materials, continues to be an active and promising area of investigation.

To cite this document: BenchChem. [Triethylstibine: A Comprehensive Technical Guide to its
Role in Coordination Chemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582785#triethylstibine-and-its-role-in-coordination-
chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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